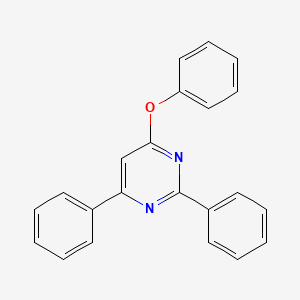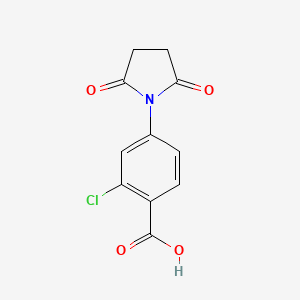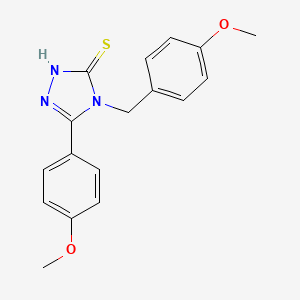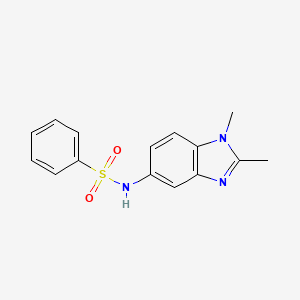![molecular formula C15H20N2O4S B5717996 1-(cyclopropylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5717996.png)
1-(cyclopropylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(cyclopropylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine and its analogs involves complex chemical processes and methodologies. Studies like the work of Kumara et al. (2017) on the crystal structure, Hirshfeld surface analysis, and DFT calculations of novel piperazine derivatives provide insights into the synthesis processes of similar compounds, highlighting techniques such as single crystal X-ray diffraction studies and computational density functional theory (DFT) calculations (Kumara et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds closely related to 1-(cyclopropylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is characterized through techniques like X-ray diffraction, revealing detailed aspects of their crystalline structure. For example, the study by Kumara et al. (2017) demonstrates the chair conformation of the piperazine ring in the structures and elucidates the nature of intermolecular contacts through molecular Hirshfeld surface analysis (Kumara et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives, such as the ones studied by Abate et al. (2011) and others, often focus on modifications to the piperazine moiety to adjust the compound's lipophilicity and introduce new functional groups that may affect its reactivity and binding affinity (Abate et al., 2011). These alterations can significantly impact the compound's chemical properties and its interaction with biological targets.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are essential for understanding how these compounds behave under different conditions. For instance, the crystalline structure and packing can be assessed through single crystal X-ray diffraction studies, as seen in the research by Kumara et al. (2017), providing critical data for the development of these compounds (Kumara et al., 2017).
Chemical Properties Analysis
The chemical properties of 1-(cyclopropylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine derivatives, such as reactivity, stability, and interaction with other molecules, are crucial for their potential applications. Studies focusing on the synthesis and characterization of these compounds, like those conducted by Abate et al. (2011), provide valuable insights into their reactivity and potential for further modification (Abate et al., 2011).
Propriétés
IUPAC Name |
cyclopropyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-21-13-4-6-14(7-5-13)22(19,20)17-10-8-16(9-11-17)15(18)12-2-3-12/h4-7,12H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCHSMXAVRXNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332505 |
Source


|
| Record name | cyclopropyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726694 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Cyclopropyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone | |
CAS RN |
562869-20-9 |
Source


|
| Record name | cyclopropyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5717949.png)




![N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}tridecanohydrazide](/img/structure/B5717986.png)
![N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5717997.png)

![ethyl 1-{[(2,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5718022.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5718036.png)